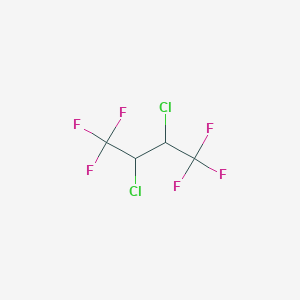

2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane

Descripción

Contextualization within Fluorocarbon Chemistry and Organohalogen Compounds

Organohalogen compounds are a broad class of organic molecules that contain at least one carbon-halogen bond. britannica.comsimply.science This class is further subdivided based on the specific halogen (fluorine, chlorine, bromine, or iodine) and the nature of the carbon skeleton. simply.science 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane is a member of this family, containing both carbon-fluorine and carbon-chlorine bonds.

Conversely, the carbon-chlorine bonds in the molecule are generally more reactive than the C-F bonds. simply.science This difference in reactivity is a key feature, allowing the chlorine atoms to be targeted in chemical transformations while the highly stable hexafluorinated portions of the molecule remain intact. This dual characteristic makes compounds like this compound valuable as building blocks or intermediates in the synthesis of more complex fluorinated materials. chemicalbook.com The presence of both chlorine and fluorine atoms classifies it as a chlorofluorocarbon (CFC), although its specific properties and applications may differ from the more well-known, smaller CFCs used historically as refrigerants. britannica.com

| Property | Value |

|---|---|

| CAS Number | 384-54-3 |

| Molecular Formula | C₄H₂Cl₂F₆ |

| Molecular Weight | 234.96 g/mol |

| Boiling Point | 83-84°C |

| Density | 1.557 g/cm³ |

| Refractive Index | 1.333 |

Historical Development of Synthetic Routes for Dihalogenated Butanes

The synthesis of halogenated alkanes has a long history, with early methods dating back to the 19th century. One of the first syntheses of a chlorinated hydrocarbon, vinyl chloride, was achieved in 1835 by treating 1,2-dichloroethane (B1671644) with a potassium hydroxide (B78521) solution. wikipedia.org This established a fundamental reaction pathway: the dehydrohalogenation of a dihalogenated alkane.

The development of organofluorine chemistry, however, progressed later. The foundational work by Belgian chemist Frédéric Swarts between 1890 and 1938 on halogen exchange reactions was pivotal. These methods allowed for the replacement of chlorine or bromine atoms with fluorine, opening the door to a wide array of fluorinated compounds. The 1930s saw the extension of these methods, leading to the commercial introduction of chlorofluorocarbons (CFCs) as refrigerants.

A common and direct synthetic route to dihalogenated butanes is the addition of a halogen across the double bond of a butene. For instance, the synthesis of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195) was reported by Haszeldine in 1952, achieved through the reaction of bromine with (E)-1,1,1,4,4,4-hexafluorobut-2-ene under UV irradiation. semanticscholar.org This photochemical halogenation is a classic method for producing vicinal dihalides (where the halogens are on adjacent carbons). More recent studies have confirmed that this reaction proceeds efficiently with both (E)- and (Z)-isomers of the starting butene, yielding the dihalogenated product in high yields. semanticscholar.orgbeilstein-journals.org

A modern synthetic approach for this compound involves the chlorination of (Z)-1,1,1,4,4,4-hexafluoro-2-butene. chemicalbook.com This gas-phase reaction can be performed using a zeolite catalyst, where chlorine is passed over the catalyst with the starting alkene to produce the desired dichlorinated butane (B89635). chemicalbook.com Such methods represent the evolution from early liquid-phase reactions to more controlled, and often catalytic, gas-phase processes for industrial-scale production.

| Method | Reactants | Product Example | Key Features |

|---|---|---|---|

| Halogenation of Alkene | 1,1,1,4,4,4-hexafluorobut-2-ene (B1636169) + Br₂ | 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane | Direct addition, often requires UV light, high yield. semanticscholar.org |

| Catalytic Chlorination | (Z)-1,1,1,4,4,4-hexafluoro-2-butene + Cl₂ | This compound | Gas-phase, uses zeolite catalyst. chemicalbook.com |

| Dehydrohalogenation | 1,2-dichloroethane + KOH | Vinyl Chloride (ethene derivative) | Classic elimination reaction, base-induced. wikipedia.org |

Emerging Research Avenues and Challenges in the Field

Current research on this compound and related compounds is focused on leveraging their unique reactivity for advanced applications. One significant area is their use as precursors to other high-value fluorinated molecules. For example, dihalogenated hexafluorobutanes can undergo dehydrohalogenation (the removal of a hydrogen and a halogen atom) to form haloolefins—alkenes containing both fluorine and another halogen. beilstein-journals.org These resulting compounds are versatile synthons for creating more complex structures, such as new types of fluorinated allenes, which are molecules with two adjacent double bonds. beilstein-journals.org

Furthermore, related polychlorinated and fluorinated butanes are critical intermediates in the semiconductor industry. Specifically, 1,2,3,4-tetrachloro-hexafluorobutane serves as a key precursor in the synthesis of hexafluoro-1,3-butadiene (B1630412) (C₄F₆). chemicalbook.com This gas is highly valued for plasma etching processes in the manufacturing of integrated circuits, where it allows for high precision and selectivity. scirp.org The synthesis of these precursors is an active area of research, aiming to improve yields and find more efficient production pathways. scirp.org

A broader challenge in fluorocarbon chemistry is the development of compounds with novel functionalities while maintaining the exceptional stability associated with fluorination. Recent research has led to the synthesis of "Thiele's fluorocarbons," which are complex fluorinated derivatives that exhibit remarkable thermal, oxidative, and photostability, along with highly efficient fluorescence. researchgate.net While not directly derived from dichlorinated butanes, this work highlights a major research trend: the design of highly stable, functional organic materials through extensive fluorination. This points to potential future research where the stable C₄F₆ backbone of compounds like this compound could be incorporated into larger, functional molecular systems.

Propiedades

IUPAC Name |

2,3-dichloro-1,1,1,4,4,4-hexafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2F6/c5-1(3(7,8)9)2(6)4(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNMSWBRUAIIJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)Cl)(C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378848 | |

| Record name | 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384-54-3 | |

| Record name | 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=384-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways to 2,3 Dichloro 1,1,1,4,4,4 Hexafluorobutane

Halogenation Reactions of Fluoroolefins in 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane Synthesis

The foundational approach to synthesizing this compound involves the direct addition of chlorine to a hexafluorobutene isomer. This method is a direct and common strategy for introducing vicinal dichloro- functionality to a fluorinated backbone.

A primary synthetic route is the chlorination of (Z)-1,1,1,4,4,4-hexafluoro-2-butene, also known as (Z)-1336mzz. chemicalbook.com In this reaction, gaseous chlorine is reacted with the fluoroolefin in a continuous flow process to yield this compound. chemicalbook.com The reaction involves passing the starting material and chlorine over a catalyst bed at elevated temperatures. chemicalbook.com It is important to note that this chlorination reaction can also lead to the formation of byproducts such as 2,2,3,3-tetrachloro-1,1,1,4,4,4-hexafluorobutane (HCFC-316maa). chemicalbook.com The successful formation of the target compound has been confirmed through gas chromatography-mass spectrometry (GC-MS) and NMR spectroscopy. chemicalbook.com

Haloolefins, which are olefins containing both halogen atoms and a carbon-carbon double bond, are crucial intermediates in the broader context of synthesizing various polyhalogenated fluorocarbons. beilstein-journals.orgresearchgate.net While the direct chlorination of hexafluorobut-2-ene is a primary route, multi-step syntheses can involve haloolefins as precursors. chemicalbook.combeilstein-journals.org For instance, the dehydrohalogenation of 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes (like the target compound or its brominated analogs) yields bistrifluoromethyl-containing haloolefins. beilstein-journals.org These haloolefins can then be used in subsequent transformations. beilstein-journals.org For example, 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes can react with bromine to form 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane (B1333239), demonstrating the reactivity of these intermediates in creating more complex halogenated alkanes. beilstein-journals.orgsemanticscholar.org

Catalytic Systems Employed in the Synthesis of this compound

The choice of catalyst is critical in directing the chlorination reaction towards the desired product, enhancing reaction rates, and improving selectivity. Both heterogeneous and homogeneous catalysts are employed in halogenation chemistry.

Zeolite catalysts are effectively used in the gas-phase chlorination of (Z)-1,1,1,4,4,4-hexafluoro-2-butene. chemicalbook.com Zeolites are microporous aluminosilicates with a well-defined structure that can provide shape selectivity and a high surface area for catalytic reactions. lidsen.com In this synthesis, a zeolite catalyst is placed within a reaction tube, dried, and brought to the reaction temperature. chemicalbook.com The catalyst is pre-treated with chlorine before the introduction of the reactants. chemicalbook.com Zeolites can facilitate chlorination by activating the chlorine molecule or the olefin. rsc.orgulg.ac.be The acidic sites within the zeolite framework can polarize the Cl-Cl bond, promoting an electrophilic addition mechanism. rsc.orgresearchgate.net This catalytic approach allows the reaction to proceed under controlled conditions in a continuous flow system. chemicalbook.com

Lewis acid catalysts are widely used to promote halogenation reactions of olefins. google.comlookchem.com Common Lewis acids for this purpose include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zirconium tetrachloride (ZrCl₄). google.comlookchem.com Although not explicitly detailed in the direct synthesis of this compound from hexafluorobutene, their role in similar reactions is well-established. chemicalbook.com Lewis acids function by accepting an electron pair from a halogen molecule (e.g., Cl₂), polarizing the halogen-halogen bond and generating a highly electrophilic halogenating species. lookchem.comnih.gov This "activated" halogen is then more susceptible to attack by the electron-rich double bond of the olefin, facilitating the addition reaction under mild conditions. lookchem.com The efficiency of the Lewis acid can be tuned by changing the metal center and its ligands. google.comrsc.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the production of this compound and minimize the formation of byproducts, careful optimization of reaction parameters is essential. illinois.edu

In the zeolite-catalyzed synthesis, key parameters that are controlled include temperature, reactant molar ratio, and contact time. chemicalbook.com The reaction is performed as a gas-phase continuous flow process, where the contact time of the starting material with the catalyst can be adjusted. chemicalbook.com For example, experiments have been conducted with contact times (W/F₀) of 12 g·sec/cc and 24 g·sec/cc. chemicalbook.com The temperature is a critical variable, with the reaction being initiated at temperatures of 100°C or 200°C. chemicalbook.com The molar ratio of chlorine to the alkene is also controlled, with a Cl₂/alkene molar ratio of 2 being utilized in specific instances. chemicalbook.com These conditions are selected to achieve high conversion of the starting material while maintaining high selectivity for the desired dichlorinated product over more highly chlorinated byproducts. chemicalbook.com

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Starting Material | (Z)-1,1,1,4,4,4-hexafluoro-2-butene | Fluoroolefin precursor |

| Catalyst | Zeolite | To facilitate the chlorination reaction |

| Reaction Temperature | 100°C or 200°C | To provide activation energy for the reaction |

| Cl₂/Alkene Molar Ratio | 2 | To ensure sufficient chlorinating agent is present |

| Contact Time (W/F₀) | 12 g·sec/cc or 24 g·sec/cc | To control the extent of reaction |

| Process Type | Gas-phase continuous flow | For controlled, continuous production |

Alternative Synthetic Routes and Derivations Leading to this compound

The synthesis of this compound, also known as HCFC-336mdd, is primarily achieved through the direct chlorination of (Z)-1,1,1,4,4,4-hexafluoro-2-butene ((Z)-HFO-1336mzz). chemicalbook.com This process represents a significant pathway for the production of this compound. Additionally, derivations of this reaction, utilizing different halogenating agents on the same hexafluorobutene substrate, provide routes to analogous 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes.

The primary synthetic route involves a gas-phase continuous flow process where (Z)-1,1,1,4,4,4-hexafluoro-2-butene is reacted with chlorine gas. chemicalbook.com This reaction is typically carried out at elevated temperatures, for instance, at 100°C or 200°C, in the presence of a catalyst. chemicalbook.com One documented method employs a zeolite catalyst within a stainless steel reaction tube. chemicalbook.com

The reaction conditions are carefully controlled to optimize the yield of the desired product. The process may involve an initial drying of the catalyst at a high temperature, such as 500°C, in a nitrogen atmosphere. chemicalbook.com Subsequently, the temperature is lowered to the desired reaction temperature. The introduction of chlorine gas can be gradual, starting with a diluted stream in nitrogen and progressively increasing to a 100% chlorine atmosphere. chemicalbook.com A molar ratio of chlorine to the alkene of 2 is reported to be effective. chemicalbook.com

It is important to note that this chlorination reaction can also lead to the formation of byproducts. One such identified byproduct is 2,2,3,3-tetrachloro-1,1,1,4,4,4-hexafluorobutane (CFC-316maa). chemicalbook.com Following the reaction, the product mixture is collected, and the desired this compound can be identified and characterized using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. chemicalbook.com

Reaction Parameters for the Synthesis of this compound

| Parameter | Value/Condition |

|---|---|

| Starting Material | (Z)-1,1,1,4,4,4-hexafluoro-2-butene |

| Reagent | Chlorine (Cl₂) |

| Catalyst | Zeolite |

| Reaction Phase | Gas Phase |

| Process Type | Continuous Flow |

| Reaction Temperature | 100°C or 200°C |

| Cl₂/Alkene Molar Ratio | 2 |

| Potential Byproduct | 2,2,3,3-tetrachloro-1,1,1,4,4,4-hexafluorobutane |

Derivations from this synthetic approach involve the use of other halogens or halogenating agents with 1,1,1,4,4,4-hexafluorobut-2-ene (B1636169) to produce a series of 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes. beilstein-journals.org These reactions demonstrate the versatility of the hexafluorobutene substrate in synthesizing a range of halogenated butanes.

For instance, the reaction of both (E)- and (Z)-isomers of 1,1,1,4,4,4-hexafluorobut-2-ene with bromine, often initiated by ultraviolet irradiation or sunlight, yields 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195) with a high yield of 95%. beilstein-journals.orgsemanticscholar.org This reaction proceeds efficiently to produce a mixture of stereoisomers of the dibrominated product. beilstein-journals.org

Similarly, a mixed halogenated derivative, 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane, can be synthesized by reacting 1,1,1,4,4,4-hexafluorobut-2-ene with iodine monochloride (ICl), also under the influence of sunlight. beilstein-journals.orgsemanticscholar.org This particular reaction has been reported to produce the desired product in an 85% yield after purification by distillation. beilstein-journals.orgsemanticscholar.org

Furthermore, the synthesis of 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane has been achieved by reacting 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes with bromine under sunlight, resulting in an 84% yield. beilstein-journals.org These examples highlight a family of related synthetic pathways starting from the common precursor, 1,1,1,4,4,4-hexafluorobut-2-ene, to generate various dihalogenated butanes.

Derivations of Halogenation Reactions on 1,1,1,4,4,4-Hexafluorobut-2-ene

| Product | Halogenating Agent(s) | Initiator/Conditions | Yield |

|---|---|---|---|

| 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane | Bromine (Br₂) | UV irradiation or sunlight | 95% beilstein-journals.orgsemanticscholar.org |

| 2-Chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane | Iodine monochloride (ICl) | Sunlight | 85% beilstein-journals.orgsemanticscholar.org |

| 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane | Bromine (Br₂) | Sunlight | 84% beilstein-journals.org |

Chemical Reactivity and Mechanistic Studies of 2,3 Dichloro 1,1,1,4,4,4 Hexafluorobutane

Reaction Mechanisms Involving Dihalogenated Hexafluorobutanes

Dihalogenated hexafluorobutanes, including 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane, are key intermediates in the synthesis of various fluorinated compounds. Their reaction mechanisms are often centered around halogenation and dehydrohalogenation processes. For instance, the synthesis of 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes can be achieved through the halogenation of (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes. epo.org These reactions are significant as the subsequent dehydrohalogenation of the resulting butanes leads to the formation of valuable bistrifluoromethyl-containing haloolefins. epo.org

The reaction of (E)-1,1,1,4,4,4-hexafluorobut-2-ene with bromine under UV irradiation, for example, yields 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195). beilstein-journals.org Similarly, the chlorination of (Z)-1,1,1,4,4,4-hexafluoro-2-butene can produce this compound. chemicalbook.com These dihalogenated compounds can then undergo further transformations.

Dehydrohalogenation Reactions of this compound

Dehydrohalogenation is a primary reaction pathway for this compound, leading to the formation of unsaturated fluorinated compounds. This elimination reaction involves the removal of a hydrogen atom and a chlorine atom from adjacent carbons. While specific studies on the dehydrohalogenation of this compound are not extensively detailed in the provided search results, the reactivity can be inferred from analogous compounds.

For instance, the dehydrobromination of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane with alcoholic potassium hydroxide (B78521) results in a mixture of 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene isomers. beilstein-journals.org Furthermore, the dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane with potassium hydroxide in the presence of a phase transfer catalyst yields a mixture of 2-chloro-1,1,1,4,4,4-hexafluoro-2-enes and 2-iodo-1,1,1,4,4,4-hexafluoro-2-enes. beilstein-journals.org These examples strongly suggest that this compound would undergo a similar dehydrochlorination reaction.

The elimination of both chlorine atoms from this compound can lead to the formation of hexafluoro-2-butyne (B1329351). While direct dehydrochlorination of the saturated butane (B89635) to the alkyne is a plausible two-step process, a more direct route involves the dechlorination of the corresponding alkene, 2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene. epo.org The dechlorination of CF3CCl=CClCF3 with zinc in ethanol (B145695) is a known method for synthesizing hexafluoro-2-butyne. epo.org A similar process starting from the saturated this compound would first involve a dehydrochlorination to the alkene, followed by a second elimination or a reductive elimination to form the alkyne. A patented process describes the catalytic dehalogenation of CF3CCl=CFCF3 to yield the desired butyne. epo.org

The single dehydrochlorination of this compound is expected to produce 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene (B1310807). This is supported by the analogous dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane, which, upon reaction with a base, undergoes concurrent elimination of hydrogen iodide and hydrogen chloride to form a mixture of halogenated butenes, including 2-chloro-1,1,1,4,4,4-hexafluoro-2-enes. beilstein-journals.org The reaction of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane with various bases also yields the corresponding monobrominated butene. beilstein-journals.org It is therefore highly probable that treatment of this compound with a suitable base would result in the formation of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene.

Electrophilic Nature and Reactivity Profiles of Fluorinated Hydrocarbons

The presence of multiple electronegative fluorine and chlorine atoms in this compound significantly influences its electronic properties. The carbon-halogen bonds are polarized, with the carbon atoms bearing a partial positive charge and the halogen atoms a partial negative charge. wikipedia.orgncert.nic.in This polarization renders the carbon backbone electrophilic, making it susceptible to attack by nucleophiles. wikipedia.org

Haloalkanes, in general, are reactive towards nucleophiles due to this inherent electrophilicity of the carbon atom bonded to the halogen. wikipedia.org In highly fluorinated and chlorinated compounds like this compound, this effect is amplified. The electron-withdrawing nature of the fluorine and chlorine atoms increases the partial positive charge on the carbon atoms, enhancing their electrophilic character. Consequently, this compound is expected to react with nucleophiles, leading to substitution or elimination reactions.

Further Transformations and Derivative Synthesis of this compound

This compound serves as a precursor for the synthesis of other valuable fluorinated molecules. Its synthesis can be achieved via the chlorination of (Z)-1,1,1,4,4,4-hexafluoro-2-butene using a zeolite catalyst. chemicalbook.com

Once formed, it can be transformed into various derivatives. As discussed, dehydrochlorination can yield 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene and subsequently hexafluoro-2-butyne. These unsaturated compounds are themselves versatile building blocks in organic synthesis. For example, hexafluoro-2-butyne is a potent dienophile in Diels-Alder reactions. wikipedia.org The halogenation of related hexafluorobut-2-enes with different halogens can lead to a variety of dihalogenated hexafluorobutanes, which can then undergo their own specific reactions. beilstein-journals.org For instance, 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes can react with bromine to form 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane (B1333239). beilstein-journals.org

Table 1: Reactions and Products of Dihalogenated Hexafluorobutanes

| Reactant | Reagents and Conditions | Major Product(s) |

| (E)-1,1,1,4,4,4-Hexafluorobut-2-ene | Br₂, UV irradiation | 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane |

| 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane | Alcoholic KOH | 2-Bromo-1,1,1,4,4,4-hexafluorobut-2-ene |

| 2-Chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane | KOH, Bu₄NBr, H₂O | 2-Chloro-1,1,1,4,4,4-hexafluoro-2-ene, 2-Iodo-1,1,1,4,4,4-hexafluoro-2-ene |

| CF₃CCl=CClCF₃ | Zn, Ethanol | Hexafluoro-2-butyne |

| (Z)-1,1,1,4,4,4-Hexafluoro-2-butene | Cl₂, Zeolite catalyst | This compound |

| 2-Chloro-1,1,1,4,4,4-hexafluorobut-2-enes | Br₂, Sunlight | 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane |

Stereochemical Investigations Pertaining to 2,3 Dichloro 1,1,1,4,4,4 Hexafluorobutane

Stereoisomerism in Dichlorinated Hexafluorobutanes

The molecular structure of 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane (C4H2Cl2F6) contains two adjacent chiral centers at the C2 and C3 positions. nih.gov This structural feature gives rise to stereoisomerism. Specifically, the compound can exist as three distinct stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S) forms) and a meso compound ((2R,3S), which is superimposable on its (2S,3R) mirror image).

The existence of stereoisomers is a common feature among dichlorinated hexafluorobutanes and other related dihalogenated compounds. For instance, the synthesis of analogous compounds such as 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195) via the bromination of (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes results in a mixture of stereoisomers. beilstein-journals.org Similarly, the synthesis of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane also yields a mixture of stereoisomers, demonstrating that the formation of multiple stereoisomers is a typical outcome in the halogenation of hexafluorobutene precursors. beilstein-journals.org

Table 1: Possible Stereoisomers of this compound

| Stereoisomer Configuration | Type | Chirality |

| (2R, 3R) | Enantiomer | Chiral |

| (2S, 3S) | Enantiomer | Chiral |

| (2R, 3S) or (2S, 3R) | Meso | Achiral |

Control of Stereoselectivity in Synthesis and Chemical Transformations

Achieving control over the stereochemical outcome during the synthesis of this compound and its analogs is a significant synthetic challenge. The halogenation of 1,1,1,4,4,4-hexafluorobut-2-ene (B1636169), a common precursor, typically leads to mixtures of stereoisomers rather than a single product.

Research into the synthesis of related dihalobutanes illustrates this point. The reaction of (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes with bromine, for example, produces 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane as a mixture of stereoisomers in a 2:1 ratio. beilstein-journals.org The synthesis of the chloro-iodo analog also resulted in a stereoisomeric mixture. beilstein-journals.org This suggests that the addition of halogens across the double bond of the hexafluorobutene precursor proceeds with limited stereoselectivity under the reported conditions.

One documented synthesis route involves the gas-phase chlorination of (Z)-1,1,1,4,4,4-hexafluoro-2-butene over a zeolite catalyst at elevated temperatures (100°C or 200°C). chemicalbook.com While this process successfully forms the target compound, the stereoselectivity of this gas-phase, catalyst-mediated reaction is a critical factor that influences the isomeric composition of the final product.

General strategies for controlling stereochemistry in the synthesis of complex molecules often involve the use of chiral catalysts or auxiliaries. beilstein-journals.orgnih.gov In the context of fluorinated compounds, protocols have been developed for achieving high regio- and stereo-control in reactions such as the fluorination of aziridines. rsc.org These advanced methods, while not yet applied directly to the synthesis of this compound, highlight potential pathways for future research aimed at stereoselective synthesis. rsc.org The subsequent chemical transformations of these compounds, such as dehydrohalogenation, also have stereochemical implications. The elimination reaction can proceed via different pathways, influencing the geometry (E/Z) of the resulting olefin. beilstein-journals.org

Table 2: Stereochemical Outcome in the Synthesis of Dihalogenated Hexafluorobutanes

| Precursor | Reagent | Product | Stereoisomeric Ratio |

| (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes | Bromine | 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane | 2:1 mixture |

| (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes | Iodine Monochloride | 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane | 2:1 mixture |

| (Z)-1,1,1,4,4,4-hexafluoro-2-butene | Chlorine | This compound | Not specified |

Isomerization Phenomena and Pathways of Related Fluorinated Butanes

Isomerization, the process by which one molecule is transformed into another that has the exact same atoms in a different arrangement, is a fundamental reaction pathway for alkanes. For butane (B89635) and its derivatives, this can involve either structural isomerization (e.g., n-butane to isobutane) or stereoisomerization (interconversion between stereoisomers, such as epimerization).

In the context of non-fluorinated butanes, isomerization is often catalyzed by solid acids like zeolites or by systems involving aluminum halides. mdpi.comgoogle.com The reaction can proceed through two primary mechanisms:

Monomolecular Pathway : This pathway involves the protonation of the alkane to form a carbonium ion, which then rearranges via a carbenium ion intermediate before deprotonation. mdpi.com

Bimolecular Pathway : This mechanism involves hydrogen transfer between a carbenium ion and another alkane molecule, leading to the formation of a new isomer and a new carbenium ion. mdpi.com

For fluorinated butanes like this compound, these pathways would be significantly influenced by the presence of highly electronegative fluorine and chlorine atoms. These substituents would destabilize any adjacent carbocationic intermediates, potentially increasing the energy barrier for isomerization compared to their non-halogenated counterparts.

While specific studies on the isomerization of this compound are not widely reported, the potential for interconversion between its stereoisomers (diastereomers and enantiomers) exists, likely requiring significant energy input or specific catalytic conditions to overcome the rotational barrier and potentially break and reform C-C or C-H/C-Cl bonds. The isomerization of related unsaturated fluorinated compounds, such as the E/Z isomerization of alkenes, represents another class of isomerization relevant to the broader family of fluorinated butanes and butenes. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization of 2,3 Dichloro 1,1,1,4,4,4 Hexafluorobutane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural determination of fluorinated organic compounds. The presence of NMR-active nuclei such as ¹H, ¹⁹F, and ¹³C in 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane allows for a comprehensive analysis of its covalent framework and stereochemistry. The spectral complexity is often influenced by factors inherent to halocarbons, including long-range couplings and the presence of stereoisomers. researchgate.netbeilstein-journals.org

The ¹H NMR spectrum of this compound is expected to provide key information about the protons attached to the C2-C3 backbone. Due to the molecule's stereoisomerism, the spectrum would likely show distinct signals for the meso and the enantiomeric pair.

Meso Isomer: In the meso form, the two protons (H-C2 and H-C3) are chemically and magnetically equivalent due to a plane of symmetry. This would result in a single proton signal. This signal would be split into a quartet by the three equivalent fluorine atoms of the adjacent CF3 group (³J-HF coupling).

Enantiomeric Pair: In the chiral (d,l) isomers, the two protons are diastereotopic and thus chemically non-equivalent. This would lead to two separate signals, each appearing as a quartet due to coupling with their neighboring CF3 groups. Further coupling between the two non-equivalent protons (³J-HH coupling) would add complexity, potentially resulting in two quartets of doublets or a more complex ABX3 system.

| Parameter | Expected Observation |

| Chemical Shift (δ) | Expected in the range of 4.0-5.5 ppm, shifted downfield due to the electronegativity of adjacent chlorine and CF3 groups. |

| Multiplicity | Complex multiplets (quartets or quartets of doublets) due to ³J-HF and ³J-HH couplings. |

| Isomeric Distinction | The meso isomer is expected to show a simpler pattern (one signal set) compared to the enantiomeric pair (two signal sets). |

This table presents expected data based on typical values for similar halogenated alkanes.

¹⁹F NMR is particularly informative for fluorinated compounds, offering high sensitivity and a wide chemical shift range. researchgate.net The analysis of this compound by ¹⁹F NMR would clearly distinguish between the stereoisomers.

Meso Isomer: The two CF3 groups are equivalent due to the molecule's symmetry. This would produce a single ¹⁹F signal, which would be split into a doublet by the adjacent single proton (³J-FH coupling).

Enantiomeric Pair: The two CF3 groups are diastereotopic and therefore chemically non-equivalent. This would result in two distinct ¹⁹F signals. Each signal would appear as a doublet due to coupling with its adjacent proton.

| Parameter | Expected Observation |

| Chemical Shift (δ) | Typically observed in the range of -65 to -80 ppm (relative to CFCl3) for CF3 groups adjacent to a chlorinated carbon. |

| Multiplicity | Doublets, due to ³J-FH coupling. |

| Isomeric Distinction | The meso isomer would show one doublet, while the enantiomeric pair would show two distinct doublets. |

This table presents expected data based on typical values for similar fluorinated alkanes.

In the ¹³C NMR spectrum, the number of signals directly reflects the symmetry of the molecule. This allows for straightforward differentiation of the stereoisomers.

Meso Isomer: Due to symmetry, the meso isomer would exhibit two carbon signals: one for the two equivalent CF3 carbons (C1 and C4) and one for the two equivalent CHCl carbons (C2 and C3).

Enantiomeric Pair: Lacking this symmetry, the chiral isomers would show four distinct carbon signals: one for each of the four non-equivalent carbons (C1, C2, C3, and C4).

Both the CF3 and CHCl signals would exhibit splitting due to one-bond and two-bond carbon-fluorine couplings (¹J-CF and ²J-CCF), appearing as quartets and more complex multiplets, respectively.

| Isomer | Expected Number of Signals | Expected Signal Assignments |

| Meso | 2 | C1/C4 (CF3); C2/C3 (CHCl) |

| Enantiomeric Pair | 4 | C1 (CF3); C4 (CF3); C2 (CHCl); C3 (CHCl) |

This table describes the predicted number of signals based on molecular symmetry.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and gain structural insights through the analysis of fragmentation patterns. For this compound, electron ionization (EI) would likely be used, causing the molecule to ionize and break apart in a predictable manner.

The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (233.94 amu for the most abundant isotopes ¹²C, ¹H, ³⁵Cl, ¹⁹F). nih.gov A key feature would be the characteristic isotopic pattern for a molecule containing two chlorine atoms, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1.

Common fragmentation pathways for halogenated alkanes include the loss of a halogen atom or cleavage of carbon-carbon bonds. Expected primary fragments include:

[M-Cl]⁺: Loss of a chlorine atom, leading to a significant peak.

[M-CF₃]⁺: Loss of a trifluoromethyl group.

[CF₃]⁺: The trifluoromethyl cation itself (m/z 69), which is often a prominent peak in the spectra of compounds containing this group.

Cleavage of the C2-C3 bond, resulting in [C₂HClF₃]⁺ fragments.

| Fragment Ion (m/z) | Proposed Identity | Significance |

| 234 (nominal mass) | [C₄H₂Cl₂F₆]⁺ | Molecular Ion (M⁺) with characteristic Cl₂ isotopic pattern |

| 199 (nominal mass) | [C₄H₂ClF₆]⁺ | Loss of one Chlorine atom ([M-Cl]⁺) |

| 165 (nominal mass) | [C₃H₂Cl₂F₃]⁺ | Loss of a CF₃ group ([M-CF₃]⁺) |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

This table outlines plausible fragmentation patterns based on the principles of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection and identification power of MS. chemicalbook.com In the analysis of this compound, GC-MS serves two primary purposes. First, the gas chromatograph separates the volatile compound from any impurities or reaction byproducts. Second, the mass spectrometer provides a mass spectrum for the eluted compound, allowing for its positive identification by comparing the fragmentation pattern to known data or predicting it based on the structure. This technique is mentioned in synthetic procedures as a method for confirming the formation of the target compound. chemicalbook.com

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques, particularly gas chromatography (GC), are essential for the analysis of this compound. Given that the synthesis of this compound results in a mixture of diastereomers (meso and d,l-pair), GC is the ideal method to separate these isomers. beilstein-journals.org Diastereomers have different physical properties and will interact differently with the stationary phase of a GC column, resulting in different retention times.

A GC analysis of a production sample would therefore be expected to show two peaks: one for the meso isomer and one for the co-eluting enantiomeric pair (as standard chiral columns are not typically used for routine analysis). The relative area of these two peaks allows for the quantitative determination of the diastereomeric ratio produced in the synthesis. This separation is crucial for understanding how reaction conditions may influence stereoselectivity and for isolating isomers for further characterization.

Applications of 2,3 Dichloro 1,1,1,4,4,4 Hexafluorobutane As a Synthetic Building Block in Chemical Research

Precursor in the Synthesis of Diverse Halogenated Olefins and Alkynes

The primary application of 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes, including the dichloro- derivative, is as precursors to halogenated olefins through dehydrohalogenation reactions. beilstein-journals.org The elimination of a hydrogen halide (HCl, HBr, or HI) from these butanes yields versatile bistrifluoromethyl-containing haloolefins. beilstein-journals.orgsemanticscholar.org

Research has extensively documented the dehydrobromination of the analogous compound, 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195). beilstein-journals.orgsemanticscholar.org Treatment of this dibromoalkane with various bases, such as potassium hydroxide (B78521) (KOH), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), or Hünig's base (N,N-Diisopropylethylamine), leads to the formation of 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene isomers. beilstein-journals.orgresearchgate.net The choice of base and reaction conditions can influence the conversion and product distribution. For instance, using KOH in water with a phase-transfer catalyst can achieve complete dehydrobromination. researchgate.net

Similarly, the dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane with aqueous KOH results in a mixture of 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes and 2-iodo-1,1,1,4,4,4-hexafluorobut-2-enes. beilstein-journals.orgresearchgate.net This demonstrates that by starting with 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane, a dehydrochlorination reaction would be expected to produce 2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene, a key hydrochlorofluoroolefin. These resulting haloolefins are valuable synthons due to the presence of multiple reactive sites, making them useful in a wide range of subsequent chemical transformations. beilstein-journals.org

| Entry | Solvent | Base (equivalents) | Conditions (°C/h) | Conversion (%) |

|---|---|---|---|---|

| 1 | Et₂O | iPr₂NEt (1) | 20/18 | 60 |

| 2 | Et₂O | iPr₂NEt (1) | 20/18 | 95 |

| 3 | Et₂O | DBU (1) | 20/1 | 95 |

| 4 | diglyme | DBU (1) | 20/18 | 60 |

| 5 | diglyme | DBU (2) | 20/1 | 100 |

| 6 | H₂O | KOH (1) | 20/18 | 55 |

| 7 | H₂O | KOH (1.3) | 20/2 | 100 |

Intermediate in the Formation of Fluorinated Allenes

This compound plays an indirect but crucial role as an intermediate in the synthesis of novel fluorinated allenes. The process involves a multi-step sequence that begins with the dehydrohalogenation of a 2,3-dihalo-1,1,1,4,4,4-hexafluorobutane to form a 2-halo-1,1,1,4,4,4-hexafluorobut-2-ene, as described in the previous section. beilstein-journals.orgresearchgate.net

This resulting haloolefin is then used to generate the allene. For example, researchers have developed a one-pot procedure for the synthesis of 1,1,4,4,4-pentafluorobuta-1,2-diene. beilstein-journals.orgnih.gov This synthesis was achieved starting from 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene. The reaction with isopropylmagnesium chloride (iPrMgCl) followed by treatment with 4-chlorobenzaldehyde (B46862) was found to produce the target allene. researchgate.net This methodology highlights how dihaloalkanes like this compound are foundational materials for accessing more complex and synthetically interesting structures like fluorinated allenes, which are valuable for further chemical exploration. beilstein-journals.org

Utilization in the Preparation of Hydrochlorofluoroolefins (HCFOs) and Related Compounds

The dehydrochlorination of this compound is a direct route to producing hydrochlorofluoroolefins (HCFOs). The elimination of one molecule of hydrogen chloride (HCl) from the parent compound yields 2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene. This reaction is analogous to the well-studied dehydrobromination and dehydroiodination of similar 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes. beilstein-journals.orgsemanticscholar.org

The parent compounds for these syntheses, (E)- and (Z)-1,1,1,4,4,4-hexafluorobut-2-ene, are themselves fourth-generation hydrofluoroolefin (HFO) refrigerants. beilstein-journals.orgresearchgate.net The conversion of these HFOs first into saturated dihaloalkanes (like this compound) and subsequently into HCFOs represents a key synthetic strategy for creating a diverse range of halogenated olefins. beilstein-journals.org These resulting HCFOs and other related haloolefins serve as important synthons for further transformations in organic synthesis. beilstein-journals.orgsemanticscholar.org

| Starting HFO | Halogenating Agent | Product | Yield |

|---|---|---|---|

| (E/Z)-1,1,1,4,4,4-hexafluorobut-2-ene | Bromine (Br₂) | 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane | 95% |

| (E/Z)-1,1,1,4,4,4-hexafluorobut-2-ene | Iodine monochloride (ICl) | 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane | 85% |

| 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes | Bromine (Br₂) | 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane (B1333239) | 84% |

Strategic Role in Multi-step Organic Synthesis of Fluorinated Scaffolds

The true value of this compound in chemical research lies in its role as a strategic starting point for the multi-step synthesis of complex fluorinated scaffolds. cas.cn The introduction of fluorine atoms or fluorine-containing groups into organic molecules can significantly alter their physical, chemical, and biological properties. nih.gov Therefore, the development of synthetic routes to novel fluorinated building blocks is of high importance. beilstein-journals.org

By serving as a precursor to haloolefins and allenes, this compound provides access to versatile intermediates. beilstein-journals.org These intermediates possess multiple reaction centers that can be selectively functionalized. For example, halogenated alkenes can undergo various coupling reactions, additions, or further eliminations. beilstein-journals.orgbeilstein-journals.org This allows chemists to construct elaborate molecular architectures containing the unique bis(trifluoromethyl) motif. The synthesis of fluorinated allenes, in particular, opens pathways to cyclic and acyclic compounds that would be difficult to access through other means, demonstrating the strategic importance of their dihaloalkane precursors. nih.gov

Contribution to the Synthesis of Compounds for Specialized Chemical Applications

While this compound itself is primarily a synthetic intermediate, its derivatives have potential for specialized applications. The haloolefins and allenes synthesized from it are described as valuable synthons, suggesting their utility in creating new molecules for various fields, including materials science and agrochemistry. beilstein-journals.org

The broader context of organofluorine chemistry highlights the importance of creating novel fluorinated compounds. cas.cn Fluorinated molecules are integral to many modern technologies, including pharmaceuticals and advanced materials. The synthetic pathways enabled by this compound contribute to the toolbox available to chemists for designing and creating next-generation functional molecules. For instance, the ability to generate highly functionalized enyne structures through subsequent reactions of the derived haloolefins opens the door to a wide array of molecular transformations. beilstein-journals.org

Q & A

Q. What are the established synthetic routes for 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane, and how do reaction conditions influence product purity?

The compound is synthesized via chlorination and fluorination cascades. A key method involves chlorination of 1,1,1-trifluorobutene-2 followed by alkali treatment and fluorination . Base selection is critical: for example, reactions with KOH or NaOH can yield dehydrohalogenation by-products like fluorinated allenes, as shown in Table 1 of . Impurities such as cis/trans isomers (CAS 303-04-8) may form depending on reaction temperature and solvent polarity .

Q. How can IR spectroscopy be used to confirm the structure of this compound?

The IR spectrum ( ) provides diagnostic peaks for C-F (1100–1250 cm⁻¹) and C-Cl (550–800 cm⁻¹) bonds. The spectrum was measured in CCl₄ and CS₂ solutions, with path lengths of 0.0122 cm and 0.0120 cm, respectively. Researchers should compare experimental spectra to reference data (Coblentz Society, Inc.) and note solvent effects on peak shifts .

Q. What are the acute toxicity parameters for this compound, and how should handling protocols be designed?

The trans-isomer exhibits high acute toxicity, with an LC₅₀ of 3 ppm/6h in rats (). Human inhalation TCL₀ is 10 ppm/1h. Toxicity arises from halogen displacement by nucleophiles, similar to perfluoroisobutylene . Labs must use fume hoods, real-time gas monitors, and protocols for pulmonary edema mitigation .

Advanced Research Questions

Q. What mechanistic insights explain the halogen displacement reactivity of this compound?

The compound’s electrophilic carbons at C2 and C3 undergo nucleophilic substitution. Fluorine’s electron-withdrawing effect destabilizes the transition state, accelerating reactions with amines or thiols. Comparative studies with perfluoroisobutylene (LC₅₀ 0.5 ppm) suggest similar mechanisms but higher steric hindrance in the butene backbone .

Q. How do impurities like cis/trans isomers or dehydrohalogenation by-products affect toxicological studies?

The cis isomer (CAS 303-04-8) shows distinct metabolic pathways, potentially generating toxic aldehydes via oxidative cleavage. Studies must use GC-MS or HPLC to quantify isomer ratios (e.g., 2% CCl₄ vs. CS₂ in IR analysis) . Contradictions in toxicity data (e.g., vs. 5) may stem from unaccounted impurities in early studies .

Q. What experimental strategies address discrepancies in reported LC₅₀ values across species?

Discrepancies arise from variations in exposure duration, isomer composition, and metabolic differences. A validated approach includes:

- Dose-response curves using purified isomers.

- Cross-species comparisons (e.g., rat vs. primate models) to assess metabolic enzyme activity.

- Post-mortem analysis for pulmonary edema and hepatic necrosis .

Q. How can NMR spectroscopy resolve structural ambiguities in reaction by-products?

Benchtop ¹H NMR ( ) distinguishes diastereomers via coupling constants and chemical shifts. For example, 1,1,1,4,4,4-hexafluorobutane derivatives show distinct fluorinated carbon environments (δ 110–120 ppm in ¹³C NMR). Researchers should compare spectra to reference databases (e.g., NIST) and use deuterated solvents to avoid peak overlap .

Data Contradictions and Mitigation Strategies

- Toxicity Data Variability : Early studies (1963–1986) reported LC₅₀ values without isomer specificity, leading to inflated toxicity estimates. Modern studies must specify isomer ratios and purity .

- Reaction By-products : Hydrogenation attempts () yielded octafluorobutane diastereomers instead of the target hexafluorobutane, highlighting the need for catalyst screening (e.g., Pd/C vs. PtO₂) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.